18-Ethoxy-18-oxooctadecanoic acid
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Overview
Description
18-Ethoxy-18-oxooctadecanoic acid is a chemical compound with the molecular formula C20H38O4 and a molecular weight of 342.5 g/mol . It is characterized by the presence of an ethoxy group and a keto group on an octadecanoic acid backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Ethoxy-18-oxooctadecanoic acid typically involves the esterification of octadecanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then subjected to industrial purification techniques such as distillation and large-scale chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
18-Ethoxy-18-oxooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
18-Ethoxy-18-oxooctadecanoic acid is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 18-Ethoxy-18-oxooctadecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and keto groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
18-(tert-Butoxy)-18-oxooctadecanoic acid: This compound has a tert-butoxy group instead of an ethoxy group, which affects its chemical reactivity and physical properties.
Octadecanedioic acid mono (1,1-dimethylethyl) ester: Similar in structure but with different ester groups, leading to variations in its applications and reactivity.
Uniqueness
18-Ethoxy-18-oxooctadecanoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity patterns. Its ethoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields .
Properties
Molecular Formula |
C20H38O4 |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
18-ethoxy-18-oxooctadecanoic acid |
InChI |
InChI=1S/C20H38O4/c1-2-24-20(23)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(21)22/h2-18H2,1H3,(H,21,22) |
InChI Key |
MLGDNXDDSRFRGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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